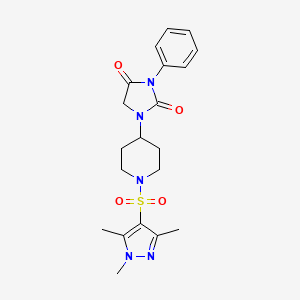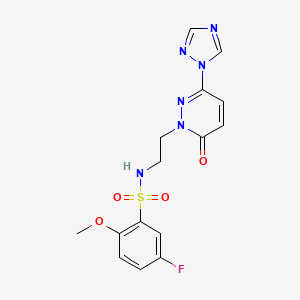
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15FN6O4S and its molecular weight is 394.38. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclooxygenase Inhibition and Analgesic Applications
Research into benzenesulfonamide derivatives has shown their potential as selective cyclooxygenase-2 (COX-2) inhibitors. For instance, Hashimoto et al. (2002) synthesized derivatives that demonstrated potent COX-2 inhibition with notable selectivity, potentially useful for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. Similarly, Pal et al. (2003) developed compounds with significant COX-2 inhibitory activity, highlighting their potential in anti-inflammatory and analgesic applications. These studies underline the relevance of benzenesulfonamide derivatives in designing new therapeutic agents targeting COX-2, an enzyme critical in the inflammation pathway (Hashimoto et al., 2002; Pal et al., 2003).
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have also been explored for their photodynamic and anticancer properties. Pişkin et al. (2020) synthesized zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These properties make them promising candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment, highlighting the utility of such derivatives in developing treatments that leverage light-activated compounds to target cancerous cells (Pişkin et al., 2020).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of benzenesulfonamide derivatives has been demonstrated through the synthesis of compounds showing significant activity against various bacteria and fungi. Hassan (2013) synthesized pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties, which exhibited promising antibacterial and antifungal activities. This research suggests the potential of benzenesulfonamide derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).
Inhibitors of Enzymatic Activity
Gul et al. (2016) explored the synthesis of benzenesulfonamide derivatives as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Some compounds showed strong inhibition of human cytosolic isoforms hCA I and II, suggesting their potential in treating conditions associated with dysregulated carbonic anhydrase activity. These findings illustrate the applicability of benzenesulfonamide derivatives in targeting specific enzymes for therapeutic purposes (Gul et al., 2016).
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O4S/c1-26-12-3-2-11(16)8-13(12)27(24,25)19-6-7-21-15(23)5-4-14(20-21)22-10-17-9-18-22/h2-5,8-10,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYINLUJBVFUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-4,5-dihydro-thieno[2,3-c]pyridine](/img/structure/B2438638.png)
![3-((4-bromophenyl)sulfonyl)-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2438639.png)
![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)
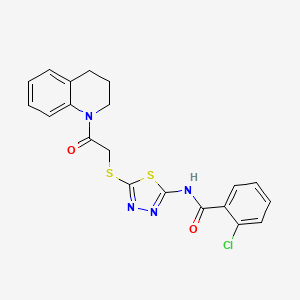
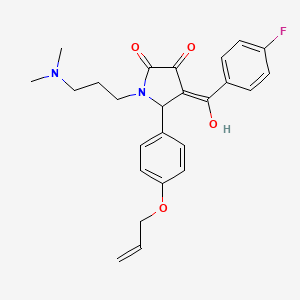
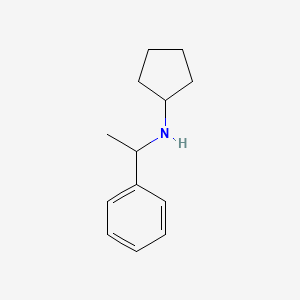
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)

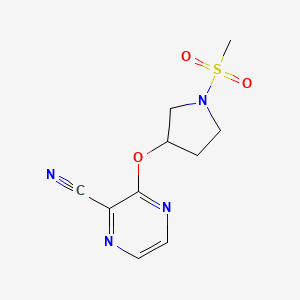
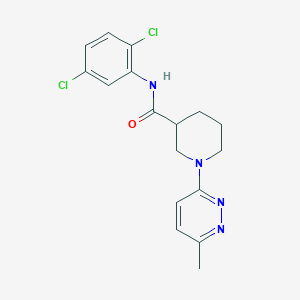
![1-Piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438653.png)
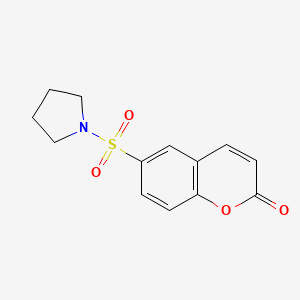
![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)
